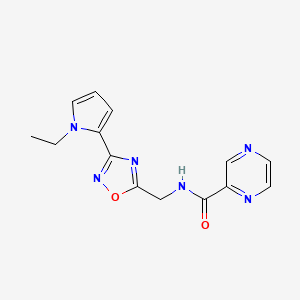
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound consists of a pyrazine core linked to a pyrrole and oxadiazole moiety, making it a versatile molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of 1-Ethyl-1H-pyrrole-2-carboxylic Acid:
Pyrrole is alkylated using ethyl iodide under basic conditions to yield 1-ethyl-1H-pyrrole.
The carboxylation of 1-ethyl-1H-pyrrole involves the use of carbon dioxide under pressure, producing 1-ethyl-1H-pyrrole-2-carboxylic acid.
Synthesis of 1,2,4-Oxadiazole Derivative:
1-ethyl-1H-pyrrole-2-carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride.
The acyl chloride is reacted with amidoxime to form the 1,2,4-oxadiazole ring structure.
Attachment of Pyrazine Moiety:
The oxadiazole derivative is coupled with pyrazine-2-carboxylic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) to yield the final product, this compound.
Industrial Production Methods: Industrial production may involve similar steps with optimization for large-scale synthesis, focusing on reaction efficiency, yield, and purity. This often includes continuous flow chemistry techniques and the use of automated systems for precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation:
This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides or carboxylic acid derivatives.
Reduction:
Reduction reactions may involve agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), leading to reduced forms of the carboxamide group.
Substitution:
Substitution reactions can occur on the pyrazine ring, where electrophiles or nucleophiles replace hydrogen atoms under appropriate conditions.
Common Reagents and Conditions Used:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic/nucleophilic agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced carboxamide.
Substitution: Varied substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is utilized in numerous scientific research domains due to its unique properties:
Chemistry:
Serves as a building block for the synthesis of more complex molecules.
Investigated for its reactivity and stability under various chemical conditions.
Biology:
Explored for its potential biological activity, including antimicrobial and antifungal properties.
Studied as a ligand for binding to specific biomolecules.
Medicine:
Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Examined for its pharmacokinetic and pharmacodynamic properties.
Industry:
Used in the development of novel materials, including polymers and nanomaterials.
Investigated for its use in sensors and electronic devices.
Wirkmechanismus
The exact mechanism by which N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide exerts its effects depends on its specific application:
Biological Activity:
The compound may interact with cellular targets such as enzymes, receptors, or DNA, disrupting their normal function.
Potential pathways include inhibition of enzyme activity or interference with signal transduction pathways.
Chemical Interactions:
The compound's reactivity can be attributed to the presence of the oxadiazole and pyrazine rings, which can engage in various chemical reactions, modulating its activity.
Vergleich Mit ähnlichen Verbindungen
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide.
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-thiadiazol-5-yl)methyl)pyrazine-2-carboxamide.
N-((3-(1-ethyl-1H-indol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide.
Unique Features:
The presence of the oxadiazole ring provides unique chemical stability and reactivity.
The combination of the pyrrole and pyrazine moieties enhances its versatility in chemical synthesis and biological applications.
This compound's distinct structure and properties make it a valuable asset in various scientific and industrial fields, paving the way for innovative research and development.
Eigenschaften
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-2-20-7-3-4-11(20)13-18-12(22-19-13)9-17-14(21)10-8-15-5-6-16-10/h3-8H,2,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESQBQIBVWSZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














